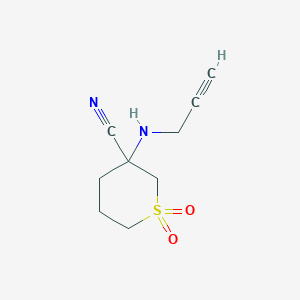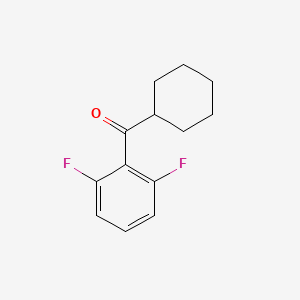![molecular formula C11H22N2O2 B7894088 5-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]pentan-1-one](/img/structure/B7894088.png)
5-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]pentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]pentan-1-one is a chemical compound with a complex structure that includes an amino group, a piperidine ring, and a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]pentan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of a piperidine derivative with a suitable amino compound under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and stringent quality control measures is essential to maintain consistency in the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]pentan-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield a carboxylic acid derivative, while reduction of the amino group may produce a primary amine.
Aplicaciones Científicas De Investigación
5-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]pentan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]pentan-1-one involves its interaction with specific molecular targets. The amino group and piperidine ring allow the compound to bind to enzymes and receptors, modulating their activity. The hydroxymethyl group can participate in hydrogen bonding, further influencing the compound’s interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
4-(Hydroxymethyl)piperidine: Shares the piperidine ring and hydroxymethyl group but lacks the amino group.
1-(4-Hydroxymethyl)piperidin-1-yl]pentan-1-one: Similar structure but without the amino group.
2-Amino-4-(1-piperidine)pyridine: Contains a piperidine ring and amino group but differs in the overall structure.
Uniqueness
5-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]pentan-1-one is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propiedades
IUPAC Name |
5-amino-1-[4-(hydroxymethyl)piperidin-1-yl]pentan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c12-6-2-1-3-11(15)13-7-4-10(9-14)5-8-13/h10,14H,1-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEEOSDMTKWSSNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C(=O)CCCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[(Cyclopropylmethyl)(ethyl)amino]methyl}benzoic acid](/img/structure/B7894025.png)
![Methyl 2-[(2-fluorophenyl)methoxy]acetate](/img/structure/B7894026.png)









